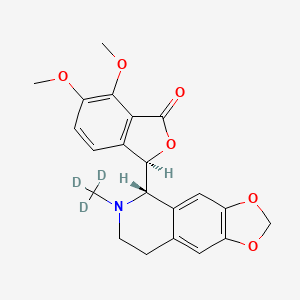
(+/-)-beta-Hydrastine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-beta-Hydrastine-d3 is a deuterated form of beta-Hydrastine, an isoquinoline alkaloid found in various plants, particularly in the roots of goldenseal (Hydrastis canadensis). The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of beta-Hydrastine due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-beta-Hydrastine-d3 involves several steps, starting from commercially available precursors. The process typically includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core structure.
Introduction of Deuterium: Deuterium atoms are introduced into the molecule through specific reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents.
Final Modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the isoquinoline core and subsequent deuteration.
Purification: Industrial purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(+/-)-beta-Hydrastine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions can introduce different functional groups into the molecule, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further research and applications.
科学的研究の応用
(+/-)-beta-Hydrastine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of beta-Hydrastine.
Biology: Employed in biological studies to investigate the metabolic pathways and biological effects of beta-Hydrastine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of beta-Hydrastine in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents, leveraging its stability and traceability.
作用機序
The mechanism of action of (+/-)-beta-Hydrastine-d3 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It influences pathways related to neurotransmitter regulation, enzyme inhibition, and receptor binding, leading to its observed pharmacological effects.
類似化合物との比較
(+/-)-beta-Hydrastine-d3 can be compared with other similar compounds, such as:
Beta-Hydrastine: The non-deuterated form, which has similar pharmacological properties but lacks the stability and traceability of the deuterated version.
Tetrahydroberberine: Another isoquinoline alkaloid with different pharmacological effects and applications.
Berberine: A related compound with distinct therapeutic uses, particularly in traditional medicine.
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and traceability, making it a valuable tool in scientific research.
特性
分子式 |
C21H21NO6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3 |
InChIキー |
JZUTXVTYJDCMDU-ORDZOMCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


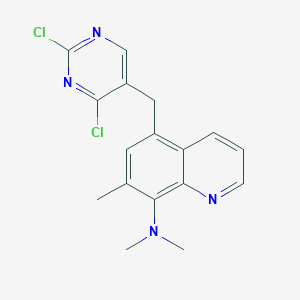
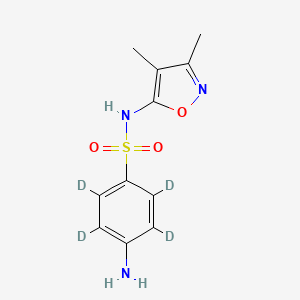
![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)
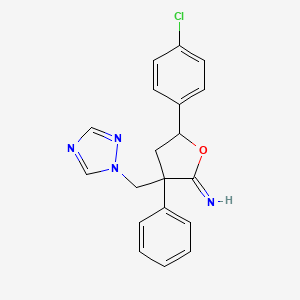
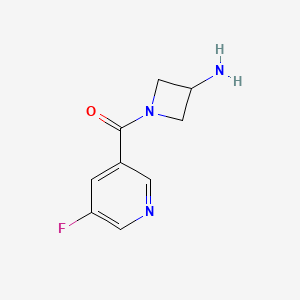
![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)


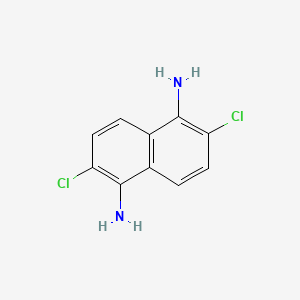



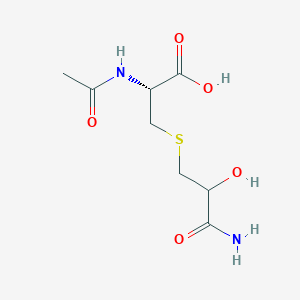
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)
